molecular formula C16H15Cl2NO5S2 B2659852 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide CAS No. 337923-13-4

2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide

Cat. No.: B2659852
CAS No.: 337923-13-4
M. Wt: 436.32
InChI Key: HGWRSTCSRHBEND-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in the synthesis of novel chemical entities will find this compound of interest. Structurally, it features a benzenesulfonamide core, a functional group present in a variety of pharmacologically active molecules and enzyme inhibitors . Compounds with similar sulfonamide and acetamide motifs have been investigated in scientific literature for various biological activities, including as potential antibacterial agents . This reagent serves as a valuable building block for medicinal chemistry programs, high-throughput screening libraries, and biochemical research. Researchers are responsible for determining the suitability of this compound for their specific experimental applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S2/c17-12-1-5-14(6-2-12)25(21,22)10-9-19-16(20)11-26(23,24)15-7-3-13(18)4-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWRSTCSRHBEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine, followed by acylation with acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

  • Reaction of 4-chlorobenzenesulfonyl chloride with ethylamine

    • Solvent: Dichloromethane
    • Base: Triethylamine
    • Temperature: Room temperature
    • Time: 2-3 hours
  • Acylation with acetic anhydride

    • Solvent: Dichloromethane
    • Temperature: Room temperature
    • Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Influence on Bioactivity :

  • The 4-methoxyphenyl group in the target compound and analog 5h may enhance membrane permeability due to its electron-donating methoxy group, compared to the electron-withdrawing 4-chlorophenyl in 5j .
  • Benzothiazole carboxamide in the target compound could improve target binding affinity compared to acetamide derivatives (e.g., 5h), as carboxamides often engage in hydrogen bonding with biological targets .

Synthetic Accessibility :

  • Acetamide derivatives (e.g., 5h, 5j) are synthesized via ester hydrolysis and amide coupling, achieving yields >70% . The target compound’s benzothiazole carboxamide may require more complex coupling agents (e.g., HATU), as seen in related syntheses .

Biological Performance: Compound 5j, with a 4-chlorophenyl and piperazine group, shows moderate VEGFR2 inhibition (5.72% at 20 μM), suggesting that bulky substituents may hinder enzyme interaction .

Photophysical and Electronic Properties

Imidazo[2,1-b]thiazole derivatives with aromatic substituents (e.g., naphthyl, trifluoromethyl) exhibit tunable emission wavelengths (557–619 nm) and quantum yields (7.2–55.5%), as seen in Ir(III) complexes . Although the target compound’s photophysical data are unreported, its 4-methoxyphenyl group is expected to redshift emission compared to chlorophenyl or fluorophenyl analogs due to extended conjugation .

Enzyme Inhibition Potential

The carboxamide group in the target compound is structurally analogous to MMV1 and MMV3 , which inhibit bacterial enzymes (e.g., CntA) via heterocyclic interactions . Substitution at position 6 (4-methoxyphenyl vs. bromopyridyl in MMV3) may alter selectivity and potency .

Biological Activity

2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18ClN3O4S2
  • Molecular Weight : 405.93 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C1=CC=C(C=C1)S(=O)(=O)N(C(=O)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)C)C

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups, such as this compound, exhibit notable antimicrobial activity. A study demonstrated that similar sulfonamide derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria and cancer cells.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, the antimicrobial efficacy of various sulfonamide derivatives was assessed. The results indicated that compounds structurally similar to this compound exhibited significant inhibition against several pathogens .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundPseudomonas aeruginosa18

Case Study 2: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through caspase activation pathways.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
505045

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons, δ ~55–60 ppm for sulfonyl-attached carbons) and acetamide (δ ~2.1 ppm for CH3_3, δ ~170 ppm for carbonyl) .
  • IR Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O asymmetric stretching) and ~1650 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 473.98 for C16 _16H14 _14Cl2 _2NO5 _5S2 _2) .

What are the primary biological targets studied for this compound?

Basic Research Question

  • Enzyme Inhibition : Sulfonamide derivatives are explored as inhibitors of carbonic anhydrase and tyrosine kinases due to sulfonyl-acetamide interactions with catalytic zinc or ATP-binding pockets .
  • Anticancer Activity : Preliminary in vitro assays (e.g., MTT on HeLa cells) screen for apoptosis induction via caspase-3 activation .
    Methodology : Use competitive binding assays (SPR or fluorescence quenching) to quantify inhibition constants (Ki _i) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50 _{50} protocols). For instance, discrepancies in cytotoxicity may arise from varying serum concentrations in cell culture media .
  • Structural Validation : Reanalyze compound purity via HPLC-MS; impurities like unreacted sulfonyl chloride can skew results .
  • Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chlorophenyl) sulfonamides) to identify trends in substituent effects .

What strategies optimize the pharmacokinetic properties of this compound?

Advanced Research Question

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoemulsions. LogP calculations (e.g., ~3.2) guide lipid-based delivery systems .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position of the phenyl ring to reduce CYP450-mediated oxidation .
  • In Vivo Testing : Pharmacokinetic profiling in rodent models (Cmax _\text{max}, t1/2 _\text{1/2}) using LC-MS/MS quantification .

How does molecular conformation influence bioactivity?

Advanced Research Question

  • X-ray Crystallography : Reveals torsional angles between sulfonyl groups and acetamide. For example, a planar conformation enhances π-π stacking with aromatic residues in target enzymes .
  • Molecular Dynamics (MD) : Simulate binding to carbonic anhydrase IX; sulfonyl oxygen interactions with Zn2+^{2+} are critical for inhibition .
  • SAR Studies : Modify ethyl spacer length; shorter chains reduce steric hindrance in hydrophobic binding pockets .

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